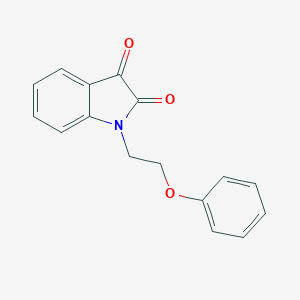

1-(2-phenoxyethyl)-1H-indole-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenoxyethyl)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15-13-8-4-5-9-14(13)17(16(15)19)10-11-20-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNITOWNTPEKBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(2-phenoxyethyl)-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-phenoxyethyl)-1H-indole-2,3-dione, an N-substituted derivative of isatin. Isatin and its derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticonvulsant properties. This document outlines a robust two-step synthetic pathway, commencing with the N-phenoxyethylation of aniline to yield the key intermediate, N-(2-phenoxyethyl)aniline. This intermediate is subsequently cyclized via the Stolle synthesis to afford the target compound. Detailed experimental protocols for each step are provided, along with tables summarizing key quantitative data. Furthermore, a general experimental workflow for the preliminary screening of the anticonvulsant activity of the synthesized compound is presented and visualized. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and biological evaluation of novel isatin derivatives.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has been extensively explored in the development of new therapeutic agents. The isatin nucleus is present in a variety of natural products and has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and anticonvulsant effects. N-substituted isatin derivatives, in particular, have attracted considerable attention as they allow for the modulation of physicochemical properties and biological activity. The introduction of a phenoxyethyl group at the N-1 position of the isatin core is a strategic modification aimed at exploring the structure-activity relationship of this class of compounds, potentially leading to the discovery of novel drug candidates.

This guide focuses on a reliable and well-established synthetic route to this compound, providing the necessary details for its practical implementation in a laboratory setting.

Synthetic Pathway

The synthesis of this compound is accomplished through a two-step process, as illustrated in the workflow diagram below. The initial step involves the synthesis of the precursor, N-(2-phenoxyethyl)aniline, followed by the Stolle synthesis to construct the isatin ring system.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-phenoxyethyl)aniline

This procedure is adapted from a general method for the N-phenoxyethylation of anilines.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Aniline | 93.13 | (excess) | - |

| 2-Phenoxyethyl bromide | 201.06 | 1.0 eq | - |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 eq | - |

| Dimethyl sulfoxide (DMSO) | 78.13 | - | - |

Procedure:

-

To a stirred solution of aniline (in excess) in dimethyl sulfoxide (DMSO), add anhydrous potassium carbonate (1.5 equivalents).

-

Add 2-phenoxyethyl bromide (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to 90°C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure N-(2-phenoxyethyl)aniline.

Expected Yield: 70-80%

Step 2: Synthesis of this compound (Stolle Synthesis)

This is a general procedure for the Stolle synthesis of N-substituted isatins.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2-phenoxyethyl)aniline | 213.28 | 1.0 eq | - |

| Oxalyl chloride | 126.93 | 1.1 eq | - |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 2.2 eq | - |

| Dichloromethane (DCM), anhydrous | 84.93 | - | - |

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-phenoxyethyl)aniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. This step forms the intermediate N-(2-phenoxyethyl)oxanilyl chloride.

-

Cool the reaction mixture again to 0°C and add anhydrous aluminum chloride (2.2 equivalents) portion-wise, ensuring the temperature does not rise significantly.

-

After the addition of the Lewis acid, heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the intermediate.

-

Cool the reaction mixture to 0°C and quench the reaction by the slow addition of crushed ice, followed by cold water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Quantitative Data

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₆H₁₃NO₃ |

| Molecular Weight | 267.28 g/mol |

| Appearance | Expected to be a colored solid (typically orange or red for isatins) |

| Melting Point | To be determined experimentally upon synthesis |

| Yield | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected: 7.7-7.0 (m, 8H, Ar-H), 4.3-4.1 (m, 4H, -CH₂-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Expected: 184-182 (C=O), 160-158 (C=O), 158-110 (Ar-C), 67-65 (-O-CH₂-), 41-39 (-N-CH₂-) |

Note: The NMR chemical shifts are predicted based on the structure and typical values for similar compounds. Actual values must be determined experimentally.

Biological Context: Anticonvulsant Activity Screening

Isatin derivatives have been widely investigated for their anticonvulsant properties. The following workflow outlines a standard preliminary screening process to evaluate the potential of this compound as an anticonvulsant agent.

Caption: Workflow for anticonvulsant activity screening.

Experimental Protocols for Biological Screening

A detailed protocol for the in vivo screening would involve the following key experiments:

-

Maximal Electroshock (MES) Test: This test is used to identify compounds that prevent seizure spread. Animals are administered the test compound, and after a specific time, an electrical stimulus is applied via corneal or ear-clip electrodes to induce a tonic-clonic seizure. The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded.

-

Pentylenetetrazole (PTZ) Seizure Test: This chemical-induced seizure model is used to identify compounds that can elevate the seizure threshold. Animals are administered the test compound, followed by a subcutaneous injection of PTZ, a GABA-A receptor antagonist. The ability of the compound to prevent or delay the onset of clonic and tonic seizures is observed.

-

Rotarod Test: This test is used to assess potential neurotoxicity by evaluating motor coordination. Animals are placed on a rotating rod, and the time they are able to maintain their balance is recorded after administration of the test compound. A decrease in performance indicates potential motor impairment.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and preliminary biological evaluation of this compound. The described two-step synthetic route, employing the N-phenoxyethylation of aniline followed by the Stolle synthesis, offers a reliable method for obtaining the target compound. The outlined workflow for anticonvulsant screening provides a clear path for assessing the therapeutic potential of this and other novel isatin derivatives. This document is intended to facilitate further research in the field of medicinal chemistry and drug discovery, contributing to the development of new and effective therapeutic agents.

An In-depth Technical Guide on the Characterization of 1-(2-phenoxyethyl)-1H-indole-2,3-dione

Disclaimer: As of late 2025, dedicated research literature, including comprehensive characterization and biological evaluation, for the specific compound 1-(2-phenoxyethyl)-1H-indole-2,3-dione is not available. This guide has been constructed based on established principles for the synthesis and characterization of closely related N-substituted 1H-indole-2,3-dione (isatin) derivatives. The experimental protocols and data presented herein are representative and predictive, designed to guide researchers in the synthesis and analysis of this target compound.

Introduction

1H-indole-2,3-dione, commonly known as isatin, is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Its derivatives are known to exhibit a wide array of biological activities, including potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The substitution at the N-1 position of the indole ring is a common strategy to modulate the physicochemical properties and biological activity of the isatin core. This guide focuses on the synthesis and characterization of a specific N-substituted derivative, this compound.

This document provides a projected methodology for the synthesis of this compound via N-alkylation of isatin. It further outlines the expected analytical and spectroscopic data that would confirm its structure and purity, based on data from analogous compounds found in the literature.

Synthesis

The most direct and widely adopted method for the synthesis of N-substituted isatins is the N-alkylation of the isatin core.[3][4] This reaction typically involves the deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide.

2.1 Proposed Synthetic Scheme

The synthesis of this compound is anticipated to proceed via the reaction of isatin with a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Caption: Proposed synthesis of this compound.

2.2 Detailed Experimental Protocol

This protocol is adapted from general procedures for the N-alkylation of isatin.[5]

-

To a dry round-bottom flask equipped with a magnetic stirrer, add isatin (1.0 eq) and potassium carbonate (1.3 eq).

-

Add a sufficient volume of anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants (e.g., 10 mL per 10 mmol of isatin).

-

Stir the mixture at room temperature for 45 minutes to facilitate the formation of the isatin anion.

-

Add 2-phenoxyethyl bromide (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

Physicochemical and Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The following tables summarize the expected data based on the analysis of structurally similar N-substituted isatins.[2][5][6]

3.1 Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₃NO₃ |

| Molecular Weight | 267.28 g/mol |

| Appearance | Orange to red solid |

| Melting Point | Not available; expected >100°C |

| Solubility | Soluble in DMF, DMSO, Acetone, Ethyl Acetate |

3.2 Spectroscopic Data (Predicted)

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃) Chemical shifts (δ) are referenced to tetramethylsilane (TMS). The aromatic region (Ar-H) will present complex multiplets.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.65 | d | 1H | Isatin H-4 |

| ~ 7.55 | t | 1H | Isatin H-6 |

| ~ 7.20 - 7.35 | m | 2H | Phenoxy Ar-H |

| ~ 7.10 | t | 1H | Isatin H-5 |

| ~ 6.85 - 7.00 | m | 4H | Phenoxy Ar-H & Isatin H-7 |

| ~ 4.30 | t | 2H | N-CH₂ |

| ~ 4.15 | t | 2H | O-CH₂ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 183.5 | C=O (C-3) |

| ~ 158.0 | C=O (C-2) |

| ~ 157.5 | Phenoxy C-O |

| ~ 150.5 | Isatin C-7a |

| ~ 138.5 | Isatin C-6 |

| ~ 129.5 | Phenoxy Ar-CH |

| ~ 125.5 | Isatin C-4 |

| ~ 124.0 | Isatin C-5 |

| ~ 121.5 | Phenoxy Ar-CH |

| ~ 117.5 | Isatin C-3a |

| ~ 114.5 | Phenoxy Ar-CH |

| ~ 111.0 | Isatin C-7 |

| ~ 66.0 | O-CH₂ |

| ~ 40.0 | N-CH₂ |

Table 3: Predicted FT-IR and Mass Spectrometry Data

| Technique | Predicted Data |

| FT-IR (KBr, cm⁻¹) | ~ 1745 (C=O, C-2, lactam) ~ 1725 (C=O, C-3, ketone) ~ 1610 (C=C, aromatic) ~ 1240 (C-O, ether stretch) |

| Mass Spec. (ESI-MS) | m/z: 268.09 [M+H]⁺, 290.07 [M+Na]⁺ |

Experimental and Analytical Workflow

The overall process from synthesis to characterization and potential biological screening follows a logical progression.

Caption: General workflow for synthesis, characterization, and evaluation.

Potential Biological Activity

While no biological data exists for this compound, the isatin scaffold is a well-known pharmacophore. N-substituted isatins, particularly those with aromatic side chains, have been reported to possess various biological activities. For instance, N-phenethyl isatins have shown in vitro cytotoxic activity against cancer cell lines.[2] Derivatives of isatin are also explored for their potential as inhibitors of enzymes like caspases and kinases.[3] Therefore, it is plausible that this compound could be a candidate for screening in anticancer, antiviral, or other bioactivity assays. Elucidation of any specific signaling pathway would be contingent on the results of such initial biological screening.

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. scispace.com [scispace.com]

- 6. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors [mdpi.com]

Spectroscopic and Synthetic Profile of 1-(2-phenoxyethyl)-1H-indole-2,3-dione: A Technical Overview

For Immediate Release

[City, State] – Comprehensive spectroscopic data and detailed synthetic protocols for the N-substituted isatin derivative, 1-(2-phenoxyethyl)-1H-indole-2,3-dione, are not extensively available in currently accessible scientific literature. This technical guide addresses the current information gap and outlines general methodologies applicable to the synthesis and characterization of this class of compounds, providing a foundational resource for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the N-substituted isatin family, a class of compounds of significant interest in medicinal chemistry due to their versatile biological activities. The isatin scaffold is a privileged structure, and its derivatization at the N-1 position with various substituents, such as the 2-phenoxyethyl group, can modulate its physicochemical properties and pharmacological effects. The lack of specific published data for this particular derivative necessitates a reliance on established synthetic routes and characterization techniques for analogous compounds.

Synthesis and Experimental Protocols

The synthesis of this compound would typically proceed via the N-alkylation of isatin. This well-established reaction involves the deprotonation of the indole nitrogen of the isatin core, followed by nucleophilic attack on a suitable electrophile, in this case, a 2-phenoxyethyl halide.

A general experimental protocol for the synthesis is outlined below. It is important to note that optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time, would be necessary to achieve a satisfactory yield and purity of the target compound.

General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Materials:

-

1H-indole-2,3-dione (Isatin)

-

1-Bromo-2-phenoxyethane (or other suitable 2-phenoxyethyl halide)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of isatin (1.0 equivalent) in anhydrous DMF, a suitable base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: The resulting mixture is stirred for a predetermined time (e.g., 30 minutes) to facilitate the formation of the isatin anion. Subsequently, 1-bromo-2-phenoxyethane (1.2 equivalents) is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is then heated (e.g., to 60-80 °C) and monitored by thin-layer chromatography (TLC) until completion.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Spectroscopic Data (Anticipated)

While specific experimental data is not available, the expected spectroscopic characteristics can be predicted based on the structure of this compound. The following tables summarize the anticipated data.

Table 1: Anticipated ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | m | 2H | Aromatic protons (Isatin ring) |

| ~ 7.2 - 7.4 | m | 3H | Aromatic protons (Phenoxy group) |

| ~ 6.8 - 7.1 | m | 4H | Aromatic protons (Isatin & Phenoxy) |

| ~ 4.4 - 4.6 | t | 2H | -O-CH₂- |

| ~ 4.1 - 4.3 | t | 2H | -N-CH₂- |

Table 2: Anticipated ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 183 - 185 | C=O (C3) |

| ~ 158 - 160 | C=O (C2) |

| ~ 157 - 159 | Aromatic C-O (Phenoxy group) |

| ~ 150 - 152 | Aromatic C (Isatin ring, C7a) |

| ~ 138 - 140 | Aromatic CH (Isatin ring) |

| ~ 129 - 131 | Aromatic CH (Phenoxy group) |

| ~ 124 - 126 | Aromatic CH (Isatin ring) |

| ~ 121 - 123 | Aromatic CH (Phenoxy group) |

| ~ 117 - 119 | Aromatic C (Isatin ring, C3a) |

| ~ 114 - 116 | Aromatic CH (Phenoxy group) |

| ~ 110 - 112 | Aromatic CH (Isatin ring) |

| ~ 65 - 67 | -O-CH₂- |

| ~ 40 - 42 | -N-CH₂- |

Table 3: Anticipated IR and Mass Spectrometry Data

| Technique | Anticipated Data |

| IR (cm⁻¹) | ~ 1740-1760 (C=O, ketone), ~ 1700-1720 (C=O, lactam), ~ 1600, 1480 (C=C, aromatic), ~ 1240 (C-O, ether) |

| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₆H₁₃NO₃. |

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the public domain detailing the involvement of this compound in any particular signaling pathways or established experimental workflows. Research into the biological activity of this compound would be required to elucidate its mechanism of action and potential therapeutic applications. A general workflow for such an investigation is proposed below.

Caption: A general workflow for the biological evaluation of a novel compound.

Conclusion

This technical guide provides a projected overview of the synthesis and spectroscopic characteristics of this compound based on established chemical principles and data from analogous structures. The absence of specific experimental data in the literature highlights an opportunity for further research to synthesize, characterize, and evaluate the biological activity of this compound. The methodologies and anticipated data presented herein offer a valuable starting point for researchers and professionals in the field of drug discovery and development.

Technical Guide: Crystal Structure and Synthesis of N-Substituted Indole-2,3-diones

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental crystallographic data for 1-(2-phenoxyethyl)-1H-indole-2,3-dione is not publicly available. This guide presents the crystal structure of a closely related analogue, 2-(2-hydroxyethyl)isoindoline-1,3-dione, to provide representative structural insights. A generalized synthesis protocol for the target compound is described based on established methods for N-alkylation of isatins.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The synthetic versatility of the isatin scaffold allows for substitutions at the N-1, C-5, and C-7 positions, leading to a diverse array of analogues with modulated pharmacological profiles.[1] This guide focuses on the structural characteristics and synthesis of N-substituted isatins, with a specific interest in this compound.

Crystal Structure Analysis

As a proxy for the title compound, the crystal structure of 2-(2-hydroxyethyl)isoindoline-1,3-dione provides valuable information regarding the conformation of the N-substituted ethyl group relative to the heterocyclic core. The phthalimide unit in this analogue is essentially planar, with the hydroxyethyl substituent adopting a coiled conformation.[3] This is evidenced by the N—C—C—O torsion angle of -65.3 (3)°.[3] In the crystal structure, intermolecular O—H⋯O hydrogen bonds are key interactions, linking molecules into one-dimensional chains.[3]

Crystallographic Data for 2-(2-hydroxyethyl)isoindoline-1,3-dione

The following tables summarize the key crystallographic data for 2-(2-hydroxyethyl)isoindoline-1,3-dione.[3]

Table 1: Crystal Data and Structure Refinement Details [3]

| Parameter | Value |

| Empirical formula | C₁₀H₉NO₃ |

| Formula weight | 191.18 |

| Temperature | 294 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | |

| a | 10.155 (4) Å |

| b | 7.888 (3) Å |

| c | 11.037 (4) Å |

| α | 90° |

| β | 104.734 (6)° |

| γ | 90° |

| Volume | 855.3 (6) ų |

| Z | 4 |

| Density (calculated) | 1.483 Mg/m³ |

| Absorption coefficient | 0.115 mm⁻¹ |

| F(000) | 400 |

| Crystal size | 0.30 x 0.24 x 0.10 mm |

| Theta range for data collection | 2.4 to 25.0° |

| Reflections collected | 3550 |

| Independent reflections | 1566 [R(int) = 0.041] |

| Completeness to theta = 25.0° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1566 / 0 / 128 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.043, wR2 = 0.112 |

| R indices (all data) | R1 = 0.079, wR2 = 0.129 |

Experimental Protocols

General Synthesis of N-Substituted Isatins

N-alkylation of isatin is a common method for the synthesis of 1-substituted derivatives.[4] A general and efficient procedure involves the reaction of isatin with an appropriate alkyl halide in the presence of a base and a polar apathetic solvent.[4][5]

Materials:

-

Isatin

-

2-Phenoxyethyl bromide (or a suitable phenoxyethylating agent)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a flask containing a magnetic stirring bar, add isatin (1 equivalent) and potassium carbonate (1.3 equivalents) in dimethylformamide.

-

Stir the mixture at room temperature for approximately 45 minutes to facilitate the formation of the isatin anion.

-

Add 2-phenoxyethyl bromide (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80°C and continue stirring for 12 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of N-substituted isatins.

Caption: General workflow for the synthesis of this compound.

Potential Signaling Pathway Modulation by Isatin Derivatives

Isatin derivatives have been shown to interact with various biological targets, including protein kinases, which are crucial components of cellular signaling pathways implicated in cancer and inflammation.[6][7] One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.

The diagram below depicts a simplified representation of the VEGFR-2 signaling pathway, a potential target for isatin derivatives.

Caption: Simplified VEGFR-2 signaling pathway and potential inhibition by isatin derivatives.

Conclusion

While the specific crystal structure of this compound remains to be determined, analysis of a structurally related compound provides valuable insights into its likely conformation. The synthesis of this and other N-substituted isatins can be readily achieved through established N-alkylation protocols. The diverse biological activities of isatin derivatives, particularly their potential to modulate key signaling pathways such as VEGFR-2, underscore their importance as a scaffold for the development of novel therapeutic agents. Further research into the precise molecular interactions of these compounds with their biological targets will be crucial for the rational design of more potent and selective drugs.

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 1-(Substituted)-1H-indole-2,3-dione Derivatives: A Technical Overview

Disclaimer: This technical guide provides an in-depth overview of the biological activities of N-substituted 1H-indole-2,3-dione (isatin) derivatives based on available scientific literature. Despite a comprehensive search, specific data for 1-(2-phenoxyethyl)-1H-indole-2,3-dione derivatives was not found in the public domain. The information presented herein pertains to the broader class of N-substituted isatin analogs and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The isatin core can be readily functionalized at various positions, particularly at the N-1 position of the indole ring, allowing for the synthesis of a vast library of analogs with a wide spectrum of pharmacological properties. These activities include anticancer, antimicrobial, antiviral, anticonvulsant, and enzyme inhibitory effects. This guide summarizes key findings on the biological activities of N-substituted isatin derivatives, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Anticancer Activity

N-substituted isatin derivatives have demonstrated significant cytotoxic and antineoplastic activities against various cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected N-substituted isatin derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Halo-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives | HeLa | 10.64 - 33.62 | |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 13.2 | |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 | 8.2 | |

| Isoindoline-1,3-dione derivative with phenyl substituent at piperazine position | AChE inhibition | 1.12 | |

| Isoindoline-1,3-dione derivative with diphenylmethyl moiety | BuChE inhibition | 21.24 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (isatin derivatives) and a vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formed formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing Anticancer Mechanism: Apoptosis Induction Pathway

Caption: General pathway of apoptosis induction by isatin derivatives.

Antimicrobial Activity

Various N-substituted isatin derivatives have been reported to possess significant antibacterial and antifungal properties. The structural modifications on the isatin core play a crucial role in determining the antimicrobial spectrum and potency.

Quantitative Antimicrobial Activity Data

The following table presents the antimicrobial activity of selected N-substituted indole derivatives, including Minimum Inhibitory Concentration (MIC) values.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| tris(1H-indol-3-yl)methylium derivatives (compounds 2 & 3) | Gram-positive bacteria | 0.13 - 2.0 | |

| Indole-1,2,4 triazole conjugates | Candida tropicalis | 2 | |

| Indole-1,2,4 triazole conjugate (compound 6f) | Candida albicans | 2 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism without compound) and negative (broth without microorganism) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Experimental Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enzyme Inhibition

Isatin and its derivatives are known to inhibit various enzymes, which is a key mechanism underlying their therapeutic effects. Carboxylesterases (CEs) are one such class of enzymes that are potently inhibited by isatin analogs.

Quantitative Enzyme Inhibition Data

The inhibitory activity of isatin derivatives against specific enzymes is often quantified by the inhibition constant (Ki) or the IC50 value.

| Compound/Derivative Class | Enzyme | Ki (nM) | Reference |

| Isatin analogs with clogP > 5 | Human Carboxylesterases (hCE1, hiCE) | in the nM range | |

| Benzil analogues | Mammalian Carboxylesterases | in the low nM range |

Experimental Protocol: Carboxylesterase Inhibition Assay

Methodology:

-

Enzyme and Substrate Preparation: Solutions of the purified carboxylesterase enzyme and a suitable substrate (e.g., o-nitrophenyl acetate) are prepared in an appropriate buffer (e.g., 50mM Hepes, pH 7.4).

-

Inhibitor Preparation: The isatin derivatives (inhibitors) are dissolved in a suitable solvent like DMSO.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the buffer, the substrate, and varying concentrations of the inhibitor.

-

Reaction Initiation: The reaction is initiated by adding the enzyme to each well.

-

Kinetic Measurement: The rate of substrate hydrolysis is monitored by measuring the change in absorbance of the product over time using a microplate reader.

-

Data Analysis: The initial reaction velocities are calculated, and the Ki or IC50 values are determined by fitting the data to appropriate enzyme inhibition models.

Visualizing Logical Relationship: Structure-Activity Relationship (SAR) for CE Inhibition

Caption: Key structural features influencing Carboxylesterase (CE) inhibition.

Conclusion

N-substituted 1H-indole-2,3-dione derivatives represent a promising class of compounds with a broad range of biological activities. Their synthetic tractability allows for extensive structural modifications, leading to the development of potent anticancer, antimicrobial, and enzyme inhibitory agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development. Further investigation into specific derivatives, such as the 1-(2-phenoxyethyl) substituted analogs, is warranted to explore their therapeutic potential.

Mechanism of Action of 1-(2-phenoxyethyl)-1H-indole-2,3-dione: An In-depth Technical Guide

Disclaimer: A comprehensive search of the scientific literature did not yield specific information on the mechanism of action of 1-(2-phenoxyethyl)-1H-indole-2,3-dione. Therefore, this document provides a detailed overview of the known mechanisms of action for the broader class of isatin (1H-indole-2,3-dione) derivatives. The information presented herein is intended to provide a foundational understanding of the potential biological activities of this class of compounds and may not be directly applicable to this compound.

Introduction to Isatin and its Derivatives

Isatin (1H-indole-2,3-dione) is a naturally occurring heterocyclic compound found in various plants and is also an endogenous metabolite in humans.[1][2] The isatin scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively studied, demonstrating a wide spectrum of pharmacological activities.[3][4] These activities include anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][5][6] The biological versatility of isatin derivatives stems from their ability to interact with a diverse range of molecular targets.

Potential Mechanisms of Action of Isatin Derivatives

The diverse biological effects of isatin derivatives are a result of their interaction with various cellular pathways and molecular targets. The following sections detail some of the key mechanisms of action that have been reported for this class of compounds.

Anticancer Activity

Isatin derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[5] Their anticancer effects are mediated through several mechanisms, including the induction of apoptosis, inhibition of protein kinases, and anti-angiogenic effects.

One of the key mechanisms is the inhibition of caspases, a family of cysteine proteases that play a crucial role in apoptosis. Certain isatin-sulphonamide derivatives have been shown to inhibit caspase-3 and -7.[7]

-

Experimental Protocol: Caspase Inhibitory Assay A typical in vitro caspase inhibitory assay involves incubating the recombinant human caspase-3 or -7 with a fluorogenic substrate, such as Ac-DEVD-AMC, in the presence and absence of the test compound. The cleavage of the substrate by the active caspase releases a fluorescent molecule (AMC), and the fluorescence intensity is measured over time. A reduction in the rate of fluorescence increase in the presence of the test compound indicates inhibition of the caspase. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.

Another significant anticancer mechanism of isatin derivatives is the inhibition of various protein kinases that are often dysregulated in cancer. For instance, certain bis-isatin derivatives have demonstrated potent anti-proliferative activity by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[6]

The logical workflow for the evaluation of the anticancer activity of isatin derivatives can be visualized as follows:

References

- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 2. biomedres.us [biomedres.us]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the In Silico Analysis of 1-(2-phenoxyethyl)-1H-indole-2,3-dione

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer effects.[1] The therapeutic potential of these compounds often hinges on the nature of the substituent at the N-1 position of the indole ring. This technical guide outlines a comprehensive in silico workflow for the characterization of a specific N-substituted derivative, 1-(2-phenoxyethyl)-1H-indole-2,3-dione. While extensive experimental data on this particular molecule is not yet available, this document serves as a roadmap for its virtual screening and property prediction, leveraging established methodologies for related isatin analogs. We present detailed protocols for synthesis, molecular docking studies against relevant therapeutic targets, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. All proposed computational workflows and potential biological pathways are visualized using high-contrast, clear diagrams to facilitate understanding and replication.

Synthesis Protocol

The target compound, this compound, can be synthesized via N-alkylation of the isatin core. This is a common and effective method for producing N-substituted isatin derivatives.[2][3]

Experimental Protocol: N-Alkylation of Isatin

Objective: To synthesize this compound by reacting isatin with 1-bromo-2-phenoxyethane under basic conditions.

Materials:

-

Isatin (1.0 eq.)

-

1-bromo-2-phenoxyethane (1.2 eq.)

-

Potassium carbonate (K₂CO₃) (3.0 eq.)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Argon atmosphere

Procedure:

-

To a solution of isatin (1.0 eq.) in anhydrous DMF, add potassium carbonate (3.0 eq.).

-

Stir the mixture under an argon atmosphere at room temperature.

-

Add 1-bromo-2-phenoxyethane (1.2 eq.) dropwise to the reaction mixture.

-

Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting isatin spot disappears.[4]

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with deionized water, and air dry.

-

Purify the crude product using silica gel column chromatography with an ethyl acetate/hexane gradient as the eluent.

-

Collect the fractions containing the pure product, and concentrate them under reduced pressure to yield this compound as a solid.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Proposed In Silico Studies

The following sections detail a proposed in silico evaluation pipeline for this compound to predict its therapeutic potential and drug-like properties.

Molecular Docking Analysis

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target.[5][6][7] Based on the known biological activities of isatin derivatives, we propose docking studies against targets relevant to anticonvulsant and antimicrobial activities.

Potential Targets:

-

Anticonvulsant Activity: Gamma-aminobutyric acid type A (GABA-A) receptor. Many antiepileptic agents exert their effects by modulating GABAergic transmission.[8][9]

-

Antimicrobial Activity: Bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria, making it an excellent target for antibacterial agents. Indole derivatives have shown promise as antimicrobial agents.[10][11][12]

The general workflow for a molecular docking study is outlined below.

-

Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., GABA-A receptor, DNA gyrase) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and existing ligands, adding polar hydrogens, and assigning charges (e.g., using AutoDock Tools).

-

Ligand Preparation: Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw). Perform energy minimization using a suitable force field (e.g., MMFF94) and save the structure in a compatible format (e.g., PDBQT).

-

Grid Generation: Define the binding pocket on the target protein. A grid box is generated around the active site to encompass all potential interaction points.

-

Docking Simulation: Perform the docking using software like AutoDock Vina. The program will explore various conformations of the ligand within the defined grid box and calculate the binding affinity for each pose.[7]

-

Results Analysis: Analyze the output to identify the binding pose with the lowest energy score (highest affinity). Visualize the ligand-protein complex to examine the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the binding.

The following table presents hypothetical binding affinity data for the target compound against the selected protein targets, compared to standard reference drugs.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference Drug | Reference Binding Affinity (kcal/mol) |

| This compound | GABA-A Receptor | -8.5 | Diazepam | -9.2 |

| This compound | DNA Gyrase | -9.1 | Ciprofloxacin | -9.8 |

In Silico ADMET Prediction

Predicting the ADMET properties of a drug candidate in the early stages of development is crucial to minimize the risk of late-stage failures.[13][14][15] Various computational models can predict these properties based on the molecule's structure.

A standard workflow for predicting ADMET properties is shown below.

-

Input Structure: Obtain the canonical SMILES string or SDF file for this compound.

-

Select Prediction Tools: Utilize web-based servers or standalone software such as SwissADME, admetSAR, or other QSAR-based models.[16]

-

Run Predictions: Input the molecular structure into the selected tools to calculate a range of properties.

-

Data Compilation and Analysis: Compile the predicted data into a structured format. Analyze the results to assess the compound's potential for oral bioavailability, metabolic stability, potential toxicity, and overall drug-likeness according to established rules (e.g., Lipinski's Rule of Five).

This table summarizes key ADMET properties predicted for the target compound.

| Property | Predicted Value/Classification | Interpretation |

| Absorption | ||

| GI Absorption | High | Likely well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes | Can potentially cross the blood-brain barrier. |

| Distribution | ||

| Volume of Distribution (VDss) | 0.8 L/kg | Moderate distribution into tissues. |

| Plasma Protein Binding | >90% | High affinity for plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via CYP2D6. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via CYP3A4. |

| Excretion | ||

| Renal OCT2 Substrate | No | Not likely to be actively secreted by kidneys. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity. |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 violations | Good oral bioavailability is likely. |

Potential Mechanisms of Action

Based on the hypothetical in silico findings, we can postulate potential mechanisms of action for this compound.

Potential Anticonvulsant Signaling Pathway

The predicted binding to the GABA-A receptor suggests a mechanism involving the enhancement of inhibitory neurotransmission.

Potential Antimicrobial Signaling Pathway

The predicted binding to bacterial DNA gyrase suggests a mechanism involving the disruption of DNA replication, leading to bacterial cell death.

Conclusion

This technical guide provides a comprehensive, albeit prospective, in silico evaluation of this compound. By outlining detailed protocols for synthesis, molecular docking, and ADMET prediction, we have constructed a framework for assessing its potential as a therapeutic agent. The hypothetical data presented suggests that this compound may possess favorable drug-like properties and exhibit dual anticonvulsant and antimicrobial activities. The visualized workflows and pathways offer a clear guide for future computational and experimental validation. This structured in silico approach allows for the efficient, cost-effective prioritization of novel isatin derivatives for further development in the drug discovery pipeline.

References

- 1. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors [mdpi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Docking | Springer Nature Experiments [experiments.springernature.com]

- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]

- 10. journals.asm.org [journals.asm.org]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 15. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

Potential Therapeutic Targets of 1-(2-phenoxyethyl)-1H-indole-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-phenoxyethyl)-1H-indole-2,3-dione belongs to the isatin (1H-indole-2,3-dione) class of compounds, a versatile scaffold known for a wide spectrum of pharmacological activities. While direct experimental data on this specific derivative is limited in publicly accessible literature, the extensive research on isatin and its analogues provides a strong foundation for predicting its potential therapeutic targets and mechanisms of action. This technical guide consolidates the known biological activities of the isatin scaffold, presenting potential therapeutic avenues for this compound in areas such as oncology, inflammation, and neurodegenerative diseases. This document provides structured data on related compounds, detailed experimental protocols for investigation, and visualizations of relevant signaling pathways to guide future research and drug development efforts.

Introduction to the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a heterocyclic compound featuring an indole nucleus. This privileged scaffold has garnered significant interest from medicinal chemists due to the diverse biological and pharmacological activities exhibited by its derivatives. These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant effects. The biological activity of isatin derivatives can be significantly modulated by substitutions at various positions of the indole ring. The focus of this guide, this compound, features a phenoxyethyl group at the N-1 position, a modification that can influence its pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Targets in Oncology

The anticancer activity of isatin derivatives is one of the most extensively studied areas. The cytotoxic effects of these compounds are often mediated through the induction of apoptosis and inhibition of key enzymes involved in cancer progression.

Bcl-2 Family Proteins and Apoptosis Induction

The Bcl-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic proteins like Bcl-2 is a common mechanism of drug resistance in cancer. Several indole-based compounds have been shown to inhibit Bcl-2, leading to the induction of apoptosis in cancer cells. Isatin itself has been shown to be cytotoxic to human promyelocytic leukemia (HL-60) cells through the induction of apoptosis.

-

Hypothesized Mechanism for this compound: The addition of the lipophilic 2-phenoxyethyl group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets like Bcl-2.

Carboxylesterases (CEs)

Carboxylesterases are enzymes involved in the metabolism and detoxification of various xenobiotics and are also responsible for the hydrolysis of numerous clinically used drugs. Isatins have been identified as potent and specific inhibitors of human carboxylesterases, such as hCE1 and hiCE. The inhibitory potency of isatin derivatives is often correlated with their hydrophobicity.

-

Hypothesized Mechanism for this compound: The hydrophobic phenoxyethyl group could enhance the inhibitory activity of the molecule against CEs. Inhibition of CEs can be a strategy to modulate the metabolism of co-administered ester-containing drugs.

Potential Therapeutic Targets in Inflammation

Chronic inflammation is implicated in a variety of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Some isatin derivatives have demonstrated anti-inflammatory properties.

Pro-inflammatory Cytokines and Enzymes

Derivatives of indole-2-one have been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, they can suppress the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key mediators of the inflammatory response.

-

Hypothesized Mechanism for this compound: This compound could potentially modulate inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of TNF-α, IL-6, COX-2, and iNOS expression.

Potential Therapeutic Targets in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's are characterized by the progressive loss of neuronal function. One of the therapeutic strategies for Alzheimer's disease is the inhibition of cholinesterases to increase the levels of the neurotransmitter acetylcholine.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

Derivatives of isoindole-1,3-dione, which share structural similarities with the isatin core, have been evaluated as inhibitors of AChE and BuChE. These compounds have shown potent inhibitory activity, suggesting their potential as therapeutic agents for Alzheimer's disease.

-

Hypothesized Mechanism for this compound: The structural features of this compound may allow it to interact with the active sites of AChE and BuChE, leading to their inhibition.

Quantitative Data for Representative Isatin Derivatives

The following table summarizes the cytotoxic activities of various isatin derivatives against different cancer cell lines to provide a reference for the potential potency of this class of compounds.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin | Human promyelocytic leukemia (HL-60) | 2.94 µg/mL | |

| Indole-based Bcl-2 Inhibitor U2 | MCF-7 (Breast) | 0.83 ± 0.11 | |

| Indole-based Bcl-2 Inhibitor U2 | A549 (Lung) | 0.73 ± 0.07 | |

| Indole-based Bcl-2 Inhibitor U2 | MDA-MB-231 (Breast) | 5.22 ± 0.55 | |

| Indole-based Bcl-2 Inhibitor U3 | MCF-7 (Breast) | 1.17 ± 0.10 | |

| Indole-based Bcl-2 Inhibitor U3 | A549 (Lung) | 2.98 ± 0.19 | |

| Indole-based Bcl-2 Inhibitor U3 | MDA-MB-231 (Breast) | 4.07 ± 0.35 |

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the potential therapeutic activities of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HL-60, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Carboxylesterase Inhibition Assay

This assay determines the inhibitory effect of the compound on carboxylesterase activity.

-

Enzyme and Substrate Preparation: Prepare solutions of purified human carboxylesterase (e.g., hCE1) and a fluorogenic substrate (e.g., 4-methylumbelliferyl acetate).

-

Inhibition Reaction: In a 96-well plate, pre-incubate the enzyme with various concentrations of this compound for 15 minutes.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 and Ki values for the compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis in treated cells.

-

Cell Treatment: Treat cancer cells with the IC50 concentration of this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

While this compound remains a relatively uncharacterized compound, the wealth of data on the isatin scaffold strongly suggests its potential as a therapeutic agent. The primary hypothesized targets include Bcl-2 family proteins, carboxylesterases, and key mediators of inflammation and neurotransmission. The provided experimental protocols offer a clear path for the systematic evaluation of these potential activities. Further investigation into the synthesis and biological evaluation of this compound is warranted to validate these hypotheses and explore its potential as a novel therapeutic lead.

The Discovery, Isolation, and Therapeutic Potential of Novel Isatin Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and biological evaluation of novel isatin compounds. Isatin (1H-indole-2,3-dione), a naturally occurring and synthetically versatile scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by its derivatives.[1][2] This document details established protocols for the isolation of isatin from natural sources and the synthesis of innovative derivatives, presents quantitative biological activity data, and elucidates key signaling pathways involved in their therapeutic effects.

Discovery and Natural Occurrence

Isatin was first isolated in 1841 by Erdmann and Laurent as a product of the oxidation of indigo.[3] It is an endogenous compound found in mammalian tissues and fluids, where it is believed to be a metabolic derivative of tryptophan or epinephrine.[1][2] Beyond its endogenous presence, isatin and its substituted analogues are found in a variety of natural sources, including plants, fungi, and marine organisms.[1][2][3] Notably, it has been extracted from plants of the Isatis genus, Couroupita guianensis (the cannonball tree), and Melochia tomentosa, as well as from the secretions of the parotid gland of the Bufo frog and the marine mollusc Dicathais orbita.[1][4] Fungi such as Streptomyces albus and Chaetomium globosum have also been identified as sources of isatin derivatives.[1][5]

Isolation of Isatin from Natural Sources

A key natural source for the isolation of isatin is the flower of the cannonball tree, Couroupita guianensis. The following protocol outlines the steps for its extraction and purification.

Experimental Protocol: Isolation and Purification from Couroupita guianensis Flowers

This protocol is adapted from established methodologies for the extraction of isatin from floral parts.[4]

Materials and Equipment:

-

Dried and powdered floral parts of Couroupita guianensis

-

Chloroform (CHCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Silica gel (60-120 mesh)

-

Soxhlet extractor

-

Rotary vacuum evaporator

-

Chromatography column (5 x 50 cm)

-

Glassware for extraction and chromatography

-

Analytical instruments for characterization (FTIR, GC-MS, melting point apparatus)

Procedure:

-

Extraction:

-

250 g of dried, powdered floral parts are placed in a Soxhlet extractor.

-

Extraction is performed with chloroform.

-

The resulting extract is concentrated using a rotary vacuum evaporator to obtain a residue.[4]

-

-

Removal of Pigments:

-

The residue is dissolved in dichloromethane.

-

The solution is passed through a silica gel column to remove coloring materials.[4]

-

-

Column Chromatography:

-

The resulting solution from the previous step is concentrated.

-

The concentrate is subjected to column chromatography on a silica gel column (5 x 50 cm, 60-120 mesh).

-

The column is eluted with dichloromethane containing gradually increasing amounts of methanol. The flow rate is maintained at 3 ml/min.[4]

-

-

Fraction Collection and Analysis:

-

Fractions are collected and monitored using an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Fractions containing the purified compound are combined and concentrated.

-

-

Characterization:

-

The purified compound is characterized to confirm its identity as isatin. This can be done using techniques such as:

-

The typical yield of isatin from 250 g of dry flower powder of Couroupita guianensis is approximately 3 mg.[4]

Synthesis of Novel Isatin Derivatives

The isatin scaffold is a versatile platform for the synthesis of a wide array of derivatives with diverse biological activities.[6][7] Modifications can be made at the N-1, C-3, and C-5 positions to modulate the pharmacological properties of the resulting compounds. Common synthetic strategies include the Sandmeyer synthesis for the isatin core and subsequent reactions to introduce various functionalities.

General Synthetic Workflow

The synthesis of novel isatin derivatives often follows a multi-step process, starting from the synthesis of the isatin core or a substituted isatin, followed by the introduction of desired functional groups.

Experimental Protocol: Sandmeyer Synthesis of Isatin

This classic method remains one of the most frequently used for preparing the isatin nucleus.[5]

Materials:

-

Aniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate

-

Concentrated sulfuric acid

Procedure:

-

Formation of Isonitrosoacetanilide: Aniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. This condensation reaction forms an isonitrosoacetanilide intermediate.[5]

-

Cyclization: The isolated isonitrosoacetanilide is then treated with concentrated sulfuric acid. The strong acid catalyzes an intramolecular cyclization to yield isatin.[5]

-

Workup and Purification: The reaction mixture is poured onto ice to precipitate the crude isatin. The product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from glacial acetic acid or by forming a bisulfite adduct.[8][9]

Experimental Protocol: Synthesis of N-Alkylated Isatin Derivatives

Materials:

-

Isatin or substituted isatin

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Potassium iodide (catalytic amount)

Procedure:

-

A mixture of the isatin derivative (2 mmol), the corresponding alkyl halide (2.8 mmol), dry potassium carbonate (4 mmol), and a catalytic amount of potassium iodide is refluxed in acetonitrile (20 ml).

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is poured over ice water.

-

The resulting solid precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield the N-alkylated isatin derivative.

Experimental Protocol: Synthesis of Isatin-Based Schiff Bases

Procedure:

-

A mixture of an isatin derivative and a primary amine (e.g., an aniline derivative) in a 1:1 molar ratio is refluxed in ethanol.

-

A few drops of glacial acetic acid are added as a catalyst.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration and recrystallized.

Biological Activities of Novel Isatin Compounds

Isatin derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development. The primary areas of investigation include their anticancer, antibacterial, and antifungal properties.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of novel isatin derivatives against various human cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization and the disruption of critical signaling pathways like the PI3K/Akt pathway.[6][10]

Table 1: Anticancer Activity of Selected Novel Isatin Derivatives (IC₅₀ values in µM)

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isatin-Michael Acceptor Hybrid (6a) | BGC-823 (Gastric) | 3.6 ± 0.6 | [11] |

| SGC-7901 (Gastric) | 5.7 ± 1.2 | [11] | |

| NCI-H460 (Lung) | 3.2 ± 0.7 | [11] | |

| 5,7-Dibromoisatin Analog (6) | HT29 (Colon) | ~1 | [10] |

| 5,7-Dibromoisatin Analog (11) | HT29 (Colon) | ~1 | [10] |

| 5,7-Dibromoisatin Analog (13) | HT29 (Colon) | ~1 | [10] |

| 5,7-Dibromoisatin Analog (6) | A549 (Lung) | 2.13 | [10] |

| 5,7-Dibromoisatin Analog (11) | A549 (Lung) | 2.53 | [10] |

| 5,7-Dibromoisatin Analog (12) | A549 (Lung) | 2.41 | [10] |

| Isatin-Triazole Hybrid (13) | MGC-803 (Gastric) | 9.78 | [1] |

| Spirooxindole-Pyrrolidine (23) | MCF-7 (Breast) | 15.32 | [1] |

| K562 (Leukemia) | 14.74 | [1] | |

| Symmetrical bis-Schiff base of isatin (34) | HepG2 (Liver) | 4.23 | [1] |

| Dibromo-substituted isatin analog (3) | SKOV-3 (Ovarian) | 2.2 ± 0.2 | [12] |

| HCT-116 (Colon) | 2.1 ± 0.1 | [12] |

Antimicrobial Activity

Isatin derivatives have also shown significant potential as antibacterial and antifungal agents, including activity against multidrug-resistant strains.

Table 2: Antibacterial and Antifungal Activity of Selected Novel Isatin Derivatives (MIC values)

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Isatin-Coumarin Hybrid (31h) | M. tuberculosis H37Rv | 50 | [13] |

| MDR-TB | 32 | [13] | |

| Bis-isatin Hybrid (27i) | M. tuberculosis H37Rv | 25 | [13] |

| MDR-TB | 16 | [13] | |

| Benzofuran-isatin Analogues | MDR-TB | 0.125 - 16 | [13] |

| Isatin-Indole Hybrid (45j) | C. albicans | 3.9 | [13] |

| Isatin-Indole Hybrid (45h) | P. notatum | 7.8 | [13] |

| Moxifloxacin-isatin Hybrids | Gram-positive & Gram-negative bacteria | 0.03 - 128 | [5] |

Signaling Pathways and Mechanism of Action

The anticancer activity of many isatin derivatives is attributed to their ability to interfere with crucial cellular processes, particularly tubulin polymerization and the PI3K/Akt signaling pathway.

Inhibition of Tubulin Polymerization

Microtubules are essential for cell division, and their disruption is a key strategy in cancer chemotherapy. Certain isatin derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Isatin derivatives have been identified as inhibitors of this pathway, contributing to their pro-apoptotic effects.[6][10]

Conclusion

The isatin scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The ability to isolate isatin from natural sources and the vast possibilities for synthetic modification have led to the discovery of numerous derivatives with potent anticancer and antimicrobial activities. The elucidation of their mechanisms of action, including the inhibition of tubulin polymerization and key signaling pathways like PI3K/Akt, provides a rational basis for the design of next-generation isatin-based drugs. This guide provides researchers and drug development professionals with a foundational understanding of the discovery, isolation, and biological importance of this promising class of compounds. Further research into structure-activity relationships and in vivo efficacy will be crucial in translating the therapeutic potential of novel isatin compounds into clinical applications.

References

- 1. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcmas.com [ijcmas.com]

- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. seejph.com [seejph.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and QSAR study of novel isatin analogues inspired Michael acceptor as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-phenoxyethyl)-1H-indole-2,3-dione

Introduction

1-(2-phenoxyethyl)-1H-indole-2,3-dione, an N-substituted derivative of isatin, belongs to a class of compounds with significant interest in medicinal chemistry and drug development. Isatin and its derivatives exhibit a broad spectrum of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties.[1] The N-alkylation of the isatin core is a common strategy to modify its physicochemical properties and biological activity.[2][3] This document provides a detailed protocol for the synthesis of this compound via the N-alkylation of isatin with 2-phenoxyethyl bromide.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the deprotonated nitrogen of isatin attacks the electrophilic carbon of 2-phenoxyethyl bromide.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

-

Isatin (1H-indole-2,3-dione)

-

2-Phenoxyethyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

-